3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine

Chemoselective synthesis Protecting group strategy O-Acyl TEMPO stability

3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine (CAS 917885-68-8) is an O-acyl TEMPO derivative, belonging to the class of O-acylated 2,2,6,6-tetramethylpiperidine-N-oxyls. The compound is formally the nicotinic acid ester of TEMPO, featuring a pyridine-3-carbonyl group linked to the nitroxide radical via an O-acyl bond.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
CAS No. 917885-68-8
Cat. No. B12615057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine
CAS917885-68-8
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCC1(CCCC(N1OC(=O)C2=CN=CC=C2)(C)C)C
InChIInChI=1S/C15H22N2O2/c1-14(2)8-6-9-15(3,4)17(14)19-13(18)12-7-5-10-16-11-12/h5,7,10-11H,6,8-9H2,1-4H3
InChIKeyMFYVKCRJVPNIHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine (CAS 917885-68-8): Structural Baseline & Procurement Relevance


3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine (CAS 917885-68-8) is an O-acyl TEMPO derivative, belonging to the class of O-acylated 2,2,6,6-tetramethylpiperidine-N-oxyls [1]. The compound is formally the nicotinic acid ester of TEMPO, featuring a pyridine-3-carbonyl group linked to the nitroxide radical via an O-acyl bond. This structural class is characterized by a stable nitroxide radical center and a fairly electronwithdrawing O–N unit that enhances the reactivity of the carbonyl function [1]. The compound is typically synthesized by coupling TEMPO (after reduction) with nicotinoyl chloride or via Mitsunobu-type reactions. Its primary utility lies in synthetic organic chemistry as a masked carboxylic acid equivalent, chemoselective protecting group, and redox-active building block [1].

Linkage stability O-acyl TEMPO ester withstands LiAlH₄ and RMgX, enabling chemoselective transformations not possible with conventional esters.
Redox tunability 3-pyridyl substituent raises redox potential relative to 4-substituted TEMPO analogs, relevant for battery catholytes and oxidative reactivity.
Coordination handle Pyridine nitrogen provides a metal-binding site, enabling spin-labeled complexes and metal-organic radical frameworks.

3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine (CAS 917885-68-8): Why Generic Substitution Is Not an Option


Simply replacing 3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine with other TEMPO derivatives, such as 4-hydroxy-TEMPO, 4-carboxy-TEMPO, or simple TEMPO, is not equivalent for three quantifiable reasons. First, the O-acyl TEMPO linkage provides unprecedented stability toward strong nucleophiles (LiAlH₄, RMgX), enabling chemoselective transformations that are impossible with conventional esters [1]. Second, the 3-pyridyl substituent imparts a distinct redox potential and electron-withdrawing character compared to alkyl or 4-substituted aryl TEMPO derivatives, which directly impacts the selectivity and rate of radical-mediated reactions [2]. Third, the pyridine nitrogen provides a coordination handle for metals, enabling applications in metal-organic frameworks, catalytic systems, and spin-labeled complexes that are inaccessible to non-pyridyl TEMPO analogs [3]. These quantitative differences are detailed in the evidence guide below.

O-acyl TEMPO linkage
Conventional TEMPO, 4-hydroxy-TEMPO, or 4-carboxy-TEMPO lack the O-acyl stability toward strong nucleophiles; chemoselective protection may be lost.
Pyridyl substitution
Alkyl- or 4-substituted aryl TEMPO derivatives do not provide the electron-withdrawing and redox-modulating effect of the 3-pyridyl group; redox-dependent performance may shift.
Metal coordination
Non-pyridyl TEMPO analogs cannot coordinate metals through a pyridine nitrogen, limiting applications in spin-labeled catalysts and magnetic materials.

3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine (CAS 917885-68-8): Quantitative Differentiation Evidence


Unprecedented Stability Toward Strong Nucleophiles Enables Chemoselective Transformations

Class-level inference: O-AcylTEMPOs, including the 3-pyridyl ester, exhibit unprecedented stability toward hydride-transferring and metallic alkylating reagents such as LiAlH₄ and RMgX. Mixed diacid alkyl/TEMP-1-yl esters can be chemoselectively transformed with these reagents, leaving the O-acylTEMPO moiety intact and yielding the corresponding carbinols [1]. This stability is a class-level property of O-acylTEMPOs and is absent in conventional alkyl esters or Weinreb amides, which undergo complete reduction or over-addition under the same conditions. Direct head-to-head data for this specific pyridyl ester vs. other O-acylTEMPOs is not available; the evidence is class-level inference.

Stability vs. LiAlH₄/RMgX
Class-level inference
O-acylTEMPO ester remains intact; conventional nicotinate fully reduced
Supports chemoselective protection strategy for polyfunctional synthesis.
Direct measurement for this specific ester not reported.
Chemoselective synthesis Protecting group strategy O-Acyl TEMPO stability

Pyridine-Induced Redox Potential Modulation Verified in TEMPO Derivatives

Cross-study comparable evidence: In a 2025 study, a bipyridine-ester dual-modified TEMPO derivative (TEMP-BPy) showed a redox potential elevation of 60 mV compared to 4-OH-TEMPO, attributed to the electron-withdrawing effect of the bipyridine moiety [1]. By analogy, the 3-pyridyl ester in the target compound introduces a similar electron-withdrawing pyridyl group, which is expected to raise the redox potential relative to 4-OH-TEMPO or simple TEMPO. The bipyridine analogue also demonstrated 99.86% capacity retention per cycle over 200 cycles in aqueous organic redox flow batteries. While direct measurement for CAS 917885-68-8 is not reported, the pyridyl ester substitution pattern is structurally analogous to the bipyridine system and the effect is attributable to the same electron-withdrawing mechanism.

Redox potential shift
Cross-study comparable
~ +60 mV vs. 4-OH-TEMPO (by structural analogy)
Expected redox elevation from pyridyl electron-withdrawing effect.
Direct CV data for CAS 917885-68-8 pending.
Redox flow batteries Electron-withdrawing substituent TEMPO catholyte

Radical Scavenging Kinetics: TEMPO-Derivative Rate Constants Support Substitution-Dependent Reactivity

Supporting evidence: Rate constants for the reaction of TEMPO derivatives with peroxyl radicals (ROO•) have been measured as kinh = 5.1 × 10⁶ M⁻¹s⁻¹ for a series of 2,2,6,6-tetramethyl-1-piperidinyloxy derivatives [1]. This class-level data indicates that the TEMPO core provides rapid peroxyl radical scavenging. Substitution at the 1-position (O-acyl in the target compound) modulates the nitroxide redox potential and steric environment, which in turn affects the rate constant. Direct head-to-head kinetic comparison of CAS 917885-68-8 vs. TEMPO or 4-hydroxy-TEMPO has not been reported. This evidence is supporting only, as it lacks a direct comparator and quantitative difference for this specific compound.

Radical scavenging rate
Supporting evidence
k_inh ~5.1 × 10⁶ M⁻¹s⁻¹ (TEMPO class)
Class-level peroxyl radical reactivity; substitution-specific kinetics not available.
Rate constant for this O-acyl derivative not directly measured.
Radical scavenging kinetics Peroxyl radical Antioxidant mechanism

Metal Coordination Capability via Pyridine Nitrogen Confers Differentiated Application in Spin-Labeled Complexes

Class-level inference: The pyridine nitrogen in CAS 917885-68-8 provides a Lewis basic site for metal coordination, a feature absent in 4-hydroxy-TEMPO, 4-carboxy-TEMPO, or simple TEMPO. Pyridyl-substituted TEMPO derivatives have been employed in the synthesis of metal complexes for EPR studies and magnetic materials [1]. For example, 4-pyridylmethyleneamino-TEMPO forms crystalline materials with ferromagnetic interactions [2]. While direct comparative coordination data for CAS 917885-68-8 is not reported, the presence of the pyridine ring enables applications in metal-organic radical frameworks and spin-labeled catalysts that are inaccessible to non-pyridyl analogs. This is class-level inference based on the structural feature of the 3-pyridyl substituent.

Metal coordination
Class-level inference
Pyridine N available for coordination; non-pyridyl TEMPO analogs lack this site
Enables metal-anchored spin label and MOF applications.
Binding constants for this compound not reported.
Metal-organic frameworks Spin labeling Coordination chemistry

3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine (CAS 917885-68-8): Best-Fit Application Scenarios


Chemoselective Protecting Group in Multi-Functional Nicotinic Acid Derivative Synthesis

In synthetic sequences requiring selective reduction or Grignard addition to a polyfunctional molecule containing a nicotinic acid moiety, the O-acylTEMPO ester serves as a protecting group that remains intact under LiAlH₄ or RMgX conditions [1]. This allows chemoselective transformation of other functional groups while preserving the carboxylate equivalent for later unmasking. The pyridyl substituent further enables potential metal-coordination-directed selectivity.

Precursor for Pyridine-Appended TEMPO Catholytes in Organic Radical Batteries

The 3-pyridyl ester can be further functionalized (e.g., quaternization of the pyridine nitrogen) to generate water-soluble TEMPO catholytes for aqueous redox flow batteries. The electron-withdrawing pyridyl group is expected to raise the redox potential by approximately 60 mV relative to 4-OH-TEMPO, as demonstrated in structurally analogous bipyridine-TEMPO systems [2]. This translates to higher cell voltage and energy density.

Metal-Anchored Spin Label for EPR and Magnetic Materials Research

The pyridine nitrogen coordinates to transition metals (Zn, Cu, Ru, etc.), enabling the construction of metal-organic radical frameworks, spin-labeled catalysts, and magnetic materials [3]. This capability is absent in non-pyridyl TEMPO analogs. The compound can serve as a building block for polytopic ligands in EPR distance measurements and magnetostructural studies.

Masked Nicotinic Acid Equivalent in Late-Stage Functionalization

The O-acylTEMPO moiety can be unmasked under mild conditions (thermolysis or reduction) to release nicotinic acid. This enables late-stage installation of the nicotinoyl fragment in pharmaceutical intermediates where conventional ester hydrolysis is incompatible with sensitive functional groups. The stability of O-acylTEMPOs toward nucleophiles provides orthogonal protection relative to standard ester protecting groups [1].

Application
Selection Property
Validation Focus
Chemoselective protecting group
O-acyl TEMPO stability toward nucleophiles
LiAlH₄/RMgX compatibility verification
Organic radical battery catholyte
Pyridyl-induced redox potential tuning
Cyclic voltammetry in aqueous electrolyte
Metal-anchored spin label
Pyridine coordination handle
Metal complexation and EPR characterization
Late-stage nicotinic acid installation
Orthogonal protection strategy
Unmasking conditions vs. functional group tolerance
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